molecular formula C21H30F2N2O B6089479 3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-ethyl-4-piperidinyl)carbonyl]piperidine

3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-ethyl-4-piperidinyl)carbonyl]piperidine

Cat. No. B6089479
M. Wt: 364.5 g/mol
InChI Key: WAEVTUUQEQCSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-ethyl-4-piperidinyl)carbonyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in scientific research as a tool for studying the mechanisms of action of various biological processes.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-ethyl-4-piperidinyl)carbonyl]piperidine involves the inhibition of the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of dopamine and norepinephrine, the compound increases the concentration of these neurotransmitters in the synapse, leading to an increase in their activity.
Biochemical and physiological effects:
The compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine, leading to an increase in their activity. It has also been shown to increase the activity of several other neurotransmitters, including serotonin and acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-ethyl-4-piperidinyl)carbonyl]piperidine in lab experiments is its potent inhibitory effect on the reuptake of dopamine and norepinephrine. This makes it a useful tool for studying the mechanisms of action of these neurotransmitters. However, one of the limitations of using the compound is its potential for toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-ethyl-4-piperidinyl)carbonyl]piperidine in scientific research. One potential direction is its use in the study of the mechanisms of action of other neurotransmitters, such as serotonin and acetylcholine. Another potential direction is its use in the development of new drugs for the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Additionally, further research is needed to investigate the potential toxicity of the compound and to develop new methods for its synthesis that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of 3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-ethyl-4-piperidinyl)carbonyl]piperidine involves several steps. One of the most commonly used methods involves the reaction of 3,4-difluorophenylacetic acid with ethylmagnesium bromide, followed by the addition of piperidine and subsequent acylation with ethyl chloroformate.

Scientific Research Applications

The compound has been extensively used in scientific research as a tool for studying the mechanisms of action of various biological processes. It has been shown to have a potent inhibitory effect on the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of mood, attention, and motivation.

properties

IUPAC Name

[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-(1-ethylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30F2N2O/c1-2-24-12-9-18(10-13-24)21(26)25-11-3-4-17(15-25)6-5-16-7-8-19(22)20(23)14-16/h7-8,14,17-18H,2-6,9-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEVTUUQEQCSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)C(=O)N2CCCC(C2)CCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3,4-Difluorophenyl)ethyl]-1-[(1-ethyl-4-piperidinyl)carbonyl]piperidine

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